

A Technical Guide to the Synthesis and Purification of Nicotinoylcholine Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nicotinoylcholine iodide	
Cat. No.:	B15489579	Get Quote

This technical guide provides a comprehensive overview of the synthesis and purification of **nicotinoylcholine iodide**, a quaternary ammonium salt used in neuroscience research to study the nicotinic acetylcholine receptor (nAChR). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Identifiers

Nicotinoylcholine iodide, also known as 2-(Dimethylamino)ethyl nicotinate methiodide, is a synthetic compound with the chemical formula C11H17IN2O2.[1] Its structure is characterized by a nicotinoyl ester of choline, with iodide as the counter-ion.

Property	Value	Source
IUPAC Name	trimethyl-[2-(pyridine-3- carbonyloxy)ethyl]azanium iodide	PubChem[1]
Molecular Formula	C11H17IN2O2	PubChem[1]
Molecular Weight	336.17 g/mol	PubChem[1]
CAS Number	5099-52-5	PubChem[1]
Melting Point	199-200 °C	US Patent 3337569A[2]



Synthesis of Nicotinoylcholine Iodide

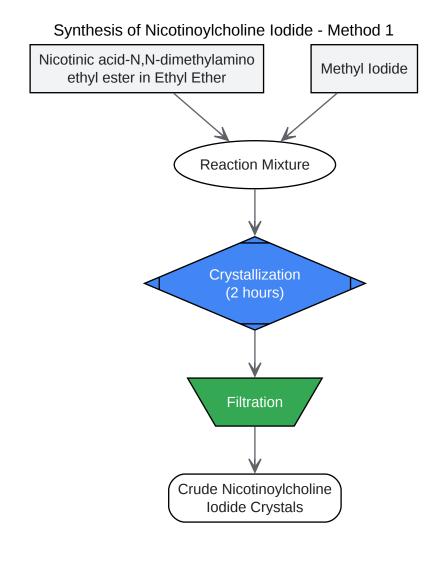
Two primary methods for the synthesis of O-nicotinoylcholine iodide have been described, both resulting in the crystalline product.[2] The following sections detail the experimental protocols for each method.

Method 1: From Nicotinic acid-N,N-dimethylamino ethyl ester

This method involves the direct methylation of nicotinic acid-N,N-dimethylamino ethyl ester using methyl iodide.

- Reaction Setup: Dissolve nicotinic acid-N,N-dimethylamino ethyl ester in ethyl ether in a suitable reaction vessel.
- Addition of Methyl Iodide: Carefully add an equivalent amount of methyl iodide to the solution.
- Crystallization: O-nicotinoylcholine iodide will begin to crystallize after a short period. Allow the reaction to proceed for approximately 2 hours to ensure completion.
- Isolation: Separate the resulting crystals from the liquid by filtration.





Click to download full resolution via product page

Synthesis of Nicotinoylcholine Iodide - Method 1

Method 2: From beta-iodo-ethylester of nicotinic acid

This alternative synthesis route involves the reaction of the beta-iodo-ethylester of nicotinic acid with trimethylamine.

 Reaction: React beta-iodo-ethylester of nicotinic acid with trimethylamine in a suitable solvent.



- Precipitation: O-nicotinoylcholine iodide will precipitate out of the reaction mixture as a solid.
- Isolation: Separate the precipitated O-nicotinoylcholine iodide from the reaction mixture.

Purification of Nicotinoylcholine Iodide

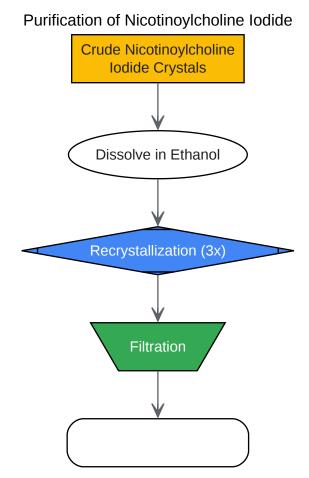
Purification of the crude **nicotinoylcholine iodide** is crucial to obtain a product of high purity, suitable for research applications. The primary method of purification is recrystallization.

Experimental Protocol

- Recrystallization: Dissolve the crude O-nicotinoylcholine iodide crystals in ethanol.
- Crystal Formation: Allow the solution to cool, promoting the formation of purified crystals.
- Repetition: Repeat the recrystallization process three times to achieve a high degree of purity.
- Drying: Dry the purified crystals.

Purification Workflow





Click to download full resolution via product page

Purification of Nicotinoylcholine Iodide

Quantitative Data

The synthesis and purification processes yield a high-purity product with a significant yield.

Parameter	Value	Source
Average Yield	96%	US Patent 3337569A[2]
Melting Point (Purified)	199-200 °C	US Patent 3337569A[2]

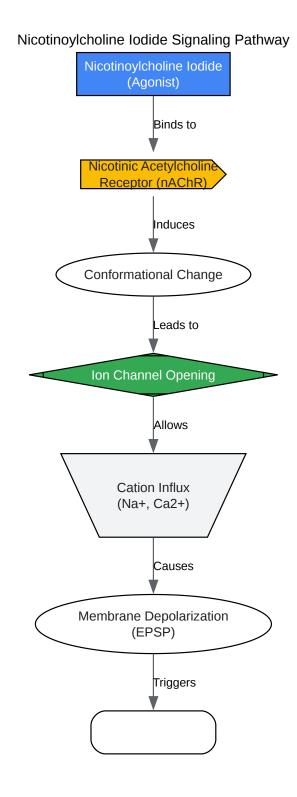




Logical Relationship: Nicotinoylcholine Iodide and Nicotinic Acetylcholine Receptor Signaling

Nicotinoylcholine iodide acts as an agonist at nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. The binding of an agonist like nicotinoylcholine iodide induces a conformational change in the receptor, leading to the opening of the ion channel and subsequent influx of cations, primarily Na+ and Ca2+. This influx results in depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential (EPSP), ultimately leading to a cellular response.





Click to download full resolution via product page

Nicotinoylcholine Iodide Signaling Pathway



Conclusion

The synthesis and purification of **nicotinoylcholine iodide** can be achieved through well-established chemical methods, yielding a high-purity product suitable for research purposes. Understanding the protocols outlined in this guide is essential for the consistent and reliable production of this important pharmacological tool for studying the nicotinic acetylcholine receptor system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Choline, iodide, nicotinate | C11H17IN2O2 | CID 199846 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3337569A Method of producing o-nicotinoylcholine chloride Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to the Synthesis and Purification of Nicotinoylcholine Iodide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15489579#nicotinoylcholine-iodide-synthesis-and-purification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com